molecular formula C14H11N3O3S B7700136 (E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one

(E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one

Cat. No. B7700136
M. Wt: 301.32 g/mol
InChI Key: XGVAXRQSHQJKJO-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, also known as QM, is a synthetic compound that has been studied extensively for its potential therapeutic applications. QM belongs to the class of iminothiazolidinones and is a Schiff base derivative of 2-iminothiazolidin-4-one. QM has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is not fully understood. However, it has been shown to act as a potent free radical scavenger, which may contribute to its antioxidant activity. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This may contribute to its anti-inflammatory properties.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the formation of reactive oxygen species (ROS), which are implicated in a range of diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. However, limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on (E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one include further investigation into its potential therapeutic applications, including its use in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in clinical trials.

Synthesis Methods

The synthesis of (E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one involves the condensation of 2-iminothiazolidin-4-one and 2-hydroxy-6-methoxyquinoline-3-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for research and development.

Scientific Research Applications

(E)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(5E)-2-amino-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)16-10)6-11-13(19)17-14(15)21-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVAXRQSHQJKJO-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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